8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

This compound is a strategic, fragment-like entry point (MW 274.3, HAC 20) for kinase inhibitor programs, particularly those targeting TTK, NUAK1, or SIK subfamilies. Its C-4 piperidinyl group directs binding to the selectivity pocket, while three unsubstituted positions (C-2, C-5, C-6) enable a 1,000-compound library with a single parallel chemistry round for broad kinome profiling. The 8-(2-hydroxyethyl) group enhances aqueous solubility by ~ΔcLogP −0.6 versus 8-methyl analogs and provides a primary alcohol handle for phosphate prodrug conjugation, enabling injectable formulations. Unlike palbociclib (MW 447.5) or 2-amino-8-(2-hydroxyethyl) analogs, this scaffold uniquely supports systematic SAR expansion, solubility optimization, and prodrug development simultaneously.

Molecular Formula C14H18N4O2
Molecular Weight 274.324
CAS No. 2034528-85-1
Cat. No. B2805865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one
CAS2034528-85-1
Molecular FormulaC14H18N4O2
Molecular Weight274.324
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO
InChIInChI=1S/C14H18N4O2/c19-9-8-18-12(20)5-4-11-13(15-10-16-14(11)18)17-6-2-1-3-7-17/h4-5,10,19H,1-3,6-9H2
InChIKeyVRSAUEIGWLBNEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 0 compounds / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-Hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2034528-85-1): Fragment-Like Pyrido[2,3-d]pyrimidin-7(8H)-one for Kinase-Targeted Library Design


The target compound belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold class, a privileged heterocyclic core extensively exploited in kinase inhibitor drug discovery. This scaffold has delivered potent inhibitors of CDK4 (IC50 = 0.004 μM), TTK (IC50 = 23 nM), HPK1 (IC50 = 0.32 nM), and NUAK1 [1][2][3][4]. The compound incorporates a 4-piperidinyl substituent and an 8-(2-hydroxyethyl) group on an otherwise minimally substituted core, placing it within fragment-like chemical space (MW = 274.3 g/mol, heavy atom count = 20) governed by the Congreve rule of three for fragment-based drug discovery (FBDD) [5]. Unlike extensively elaborated analogs such as palbociclib (MW = 447.5 g/mol), this compound retains three synthetically addressable diversification positions (C-2, C-5, C-6) for systematic structure-activity relationship (SAR) expansion [6].

Why Generic Substitution of 8-(2-Hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one with Other Pyrido[2,3-d]pyrimidin-7(8H)-ones Carries Steep Selectivity and Property Risks


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold exhibits exceptionally steep structure-activity relationships (SAR), wherein minor substituent changes redirect kinase selectivity, alter pharmacokinetics, and even switch the therapeutic application from oncology to anti-infectives [1][2]. For example, replacement of an 8-methyl with an 8-cyclopentyl group in palbociclib-like analogs shifts CDK4/CDK6 inhibitory ratios, while converting the 2-substituent from phenylamino to hydroxyethylamino redirects kinase inhibition from CDK4 toward TTK or HPK1 [3][4]. The target compound (4-piperidinyl, 8-(2-hydroxyethyl), unsubstituted at C-2/C-5/C-6) is structurally distinct from both the 2-amino-8-(2-hydroxyethyl) analog (CAS 1184920-95-3) and the 2,5,7-trimethyl-4-(piperidin-1-yl) antibacterial analog (Compound 5a) [5]. Generic substitution with any of these in-class analogs risks targeting an entirely different kinase, losing solubility-enabling functional groups, or eliminating essential synthetic vectors for further optimization.

Quantitative Differentiation Evidence for 8-(2-Hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one vs. Closest In-Class Analogs


Fragment-Like Molecular Properties (MW 274.3, HAC 20) vs. Palbociclib (MW 447.5, HAC 33) for Fragment-Based Kinase Inhibitor Discovery

The target compound (C₁₄H₁₈N₄O₂, MW = 274.3 g/mol, heavy atom count = 20) falls within the strict boundaries of fragment-like chemical space defined by the Rule of Three (MW < 300, HAC ≤ 22) [1]. In contrast, the prototypical pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitor palbociclib (C₂₄H₂₉N₇O₂, MW = 447.5 g/mol, HAC = 33) is a fully elaborated drug-like molecule unsuitable for fragment-based screening [2]. Fragment-like starting points yield higher ligand efficiency (LE) and provide more tractable vectors for structure-guided optimization [1]. The target compound offers a 39% reduction in molecular weight and a 39% reduction in heavy atom count relative to palbociclib, enabling FBDD campaigns that are impossible with larger, fully substituted scaffolds.

Fragment-based drug discovery Ligand efficiency Kinase inhibitor design

4-Piperidinyl Substitution Pattern Differentiates Kinase Binding Mode vs. 2-Amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1184920-95-3)

In the pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitor pharmacophore, the C-2 substituent typically occupies the adenine-binding hinge region, while the C-4 substituent projects toward the ribose-binding pocket or a selectivity pocket adjacent to the gatekeeper residue [1][2]. The target compound bears its only basic amine substituent at C-4 (piperidin-1-yl), whereas the closest cataloged analog, 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1184920-95-3), places the amino group at C-2 . Co-crystal structures of pyrido[2,3-d]pyrimidin-7(8H)-ones with CDK2 confirm that C-2 substituents form critical hydrogen bonds with the hinge backbone (Leu83), while C-4 substituents interact with the ribose pocket (Lys33, Asp145) [1][2]. This positional difference is predicted to redirect kinase selectivity: C-2 amino derivatives favor CDK family inhibition, while C-4 basic amine derivatives may shift selectivity toward NUAK1 or SIK subfamily kinases [3].

Kinase selectivity Pharmacophore mapping Hinge-binding motif

8-(2-Hydroxyethyl) Substituent Confers Solubility and Prodrug Derivatization Advantage vs. 8-Alkyl Pyrido[2,3-d]pyrimidin-7(8H)-ones

The 8-(2-hydroxyethyl) group introduces a primary alcohol (hydrogen bond donor, HBD = 1) that is absent in analogs bearing 8-methyl, 8-ethyl, or 8-cyclopentyl substituents [1]. This single additional HBD is predicted to improve aqueous solubility, consistent with the general observation that each HBD contributes approximately 0.5–1.0 log unit to aqueous solubility in heterocyclic scaffolds [2]. In the 2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-one series, replacement of 8-methyl with 8-ethyl increased rat oral bioavailability from <5% to 12%, attributed to reduced lipophilicity and altered metabolic clearance, though intrinsic solubility was not directly reported [3]. Furthermore, the primary alcohol provides a conjugation handle for phosphate ester prodrugs (e.g., phosphonooxymethyl), a strategy successfully employed to enhance aqueous solubility of kinase inhibitors such as fostamatinib (R406 phosphate prodrug; aqueous solubility improved >100-fold vs. parent) [4]. No analogous prodrug option exists for 8-alkyl pyrido[2,3-d]pyrimidin-7(8H)-ones.

Aqueous solubility Prodrug design Pharmacokinetic optimization

Three Unsubstituted Diversification Positions (C-2, C-5, C-6) vs. Zero in Palbociclib and 2,5,7-Trimethyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidine (5a)

The target compound retains three unsubstituted aromatic positions (C-2, C-5, C-6) amenable to orthogonal synthetic elaboration. This contrasts with the fully substituted palbociclib scaffold (substituents at C-2, C-5, C-6, and C-8) [1] and with Compound 5a reported in the pyrido[2,3-d]pyrimidine antibacterial series (2,5,7-trimethyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidine), which carries methyl groups at C-2, C-5, and C-7 [2]. In systematic SAR campaigns, each diversifiable position multiplies the accessible chemical space combinatorially. The target compound's C-2 position is activated for nucleophilic aromatic substitution by the electron-withdrawing pyrimidine ring; C-5 is susceptible to electrophilic halogenation; and C-6 can be functionalized via directed ortho-metalation or cross-coupling [3]. Palbociclib and Compound 5a offer zero such diversification handles without de novo synthesis of the core.

Parallel synthesis SAR exploration Medicinal chemistry diversification

Optimal Deployment Scenarios for 8-(2-Hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Screening Campaigns Targeting Non-CDK Kinase Families (NUAK1, SIK, TTK)

This compound serves as an ideal fragment-like entry point (MW 274.3, HAC 20) for fragment-based drug discovery (FBDD) targeting kinases beyond CDK4/6. The C-4 piperidinyl substituent, rather than the C-2 amino motif typical of CDK inhibitors, is predicted to shift initial binding toward the ribose/selectivity pocket, favoring kinases such as NUAK1 and SIK subfamily members [1]. In a typical FBDD cascade, the compound is screened at 500–1000 μM by NMR (WaterLOGSY, STD) or SPR against the kinase of interest; hits are confirmed by X-ray crystallography, and structure-guided elaboration proceeds via the three vacant positions (C-2, C-5, C-6). This workflow is infeasible with palbociclib (MW 447.5, no diversification handles) or other fully substituted pyrido[2,3-d]pyrimidin-7(8H)-ones [2].

Parallel Library Synthesis for Systematic Kinase Selectivity Profiling

The compound's three unsubstituted positions (C-2, C-5, C-6) enable parallel library generation via established synthetic routes: C-2 nucleophilic aromatic substitution with diverse amines, C-5 electrophilic halogenation followed by cross-coupling, and C-6 directed metalation/functionalization [3]. A 10 × 10 × 10 library (1,000 compounds) can be synthesized in a single round of parallel chemistry, enabling broad kinase selectivity profiling (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler). The resulting selectivity fingerprint maps which substitution combinations shift inhibition between CDK, TTK, NUAK1, and HPK1 subfamilies [1][4]. This systematic approach is precluded with commercially available pyrido[2,3-d]pyrimidin-7(8H)-ones that already bear substituents limiting diversification.

Aqueous Solubility-Limited Lead Optimization with Built-In Prodrug Handle

In lead optimization programs where aqueous solubility constrains oral absorption or intravenous formulation, the 8-(2-hydroxyethyl) group provides both an intrinsic solubility advantage (estimated ΔcLogP ≈ −0.6 vs. 8-methyl analogs) and a primary alcohol handle for phosphate or ester prodrug conjugation [5][6]. A phosphate prodrug strategy, analogous to the fostamatinib/R406 system, can improve aqueous solubility by >100-fold, enabling injectable formulations for preclinical PK/PD and toxicology studies. This dual advantage—intrinsic solubility for early in vitro assays and a built-in prodrug anchor for later in vivo development—is absent in all 8-alkyl pyrido[2,3-d]pyrimidin-7(8H)-one analogs, which would require de novo synthesis of a hydroxylated derivative for prodrug conjugation.

Quote Request

Request a Quote for 8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.